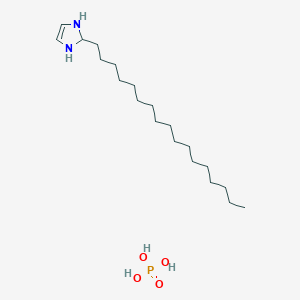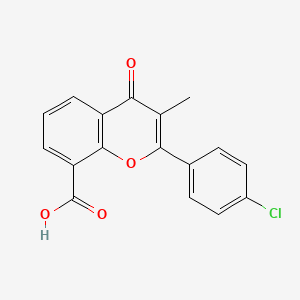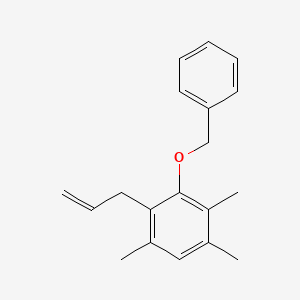
3-(Benzyloxy)-1,2,5-trimethyl-4-(prop-2-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-1,2,5-trimethyl-4-(prop-2-en-1-yl)benzene is an organic compound with a complex aromatic structure This compound is characterized by the presence of a benzyloxy group, three methyl groups, and a prop-2-en-1-yl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1,2,5-trimethyl-4-(prop-2-en-1-yl)benzene typically involves multiple steps, including the formation of the benzyloxy group and the introduction of the prop-2-en-1-yl group. One common method involves the alkylation of a benzene derivative with appropriate reagents under controlled conditions. For instance, the use of hydrogen bromide and boron tribromide as catalysts in demethylation reactions can be valuable for the synthesis of m-aryloxy phenols .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-1,2,5-trimethyl-4-(prop-2-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-1,2,5-trimethyl-4-(prop-2-en-1-yl)benzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Mecanismo De Acción
The mechanism by which 3-(Benzyloxy)-1,2,5-trimethyl-4-(prop-2-en-1-yl)benzene exerts its effects involves interactions with molecular targets and pathways. The benzyloxy group and other substituents on the benzene ring can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzyloxy)-4-(prop-2-en-1-yl)benzene: A similar compound with a different substitution pattern on the benzene ring.
Thiophene derivatives: Compounds containing a thiophene nucleus with various substituents.
Uniqueness
3-(Benzyloxy)-1,2,5-trimethyl-4-(prop-2-en-1-yl)benzene is unique due to its specific combination of substituents, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
89890-48-2 |
|---|---|
Fórmula molecular |
C19H22O |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1,2,5-trimethyl-3-phenylmethoxy-4-prop-2-enylbenzene |
InChI |
InChI=1S/C19H22O/c1-5-9-18-15(3)12-14(2)16(4)19(18)20-13-17-10-7-6-8-11-17/h5-8,10-12H,1,9,13H2,2-4H3 |
Clave InChI |
CYJGYTLBZAQUMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)OCC2=CC=CC=C2)CC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


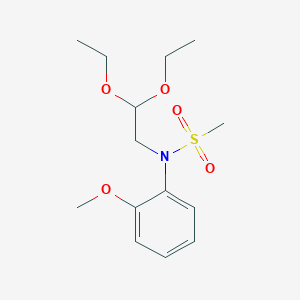
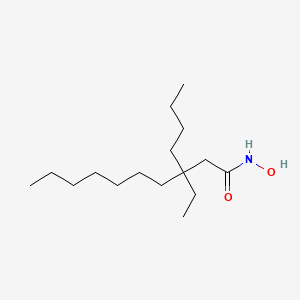

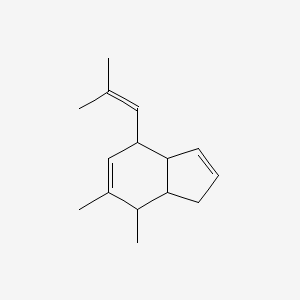

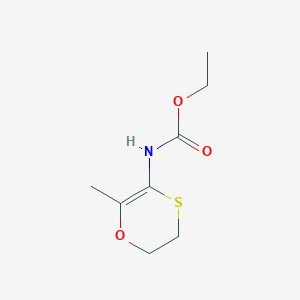
oxophosphanium](/img/structure/B14379860.png)

![Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate](/img/structure/B14379873.png)
methanone](/img/structure/B14379875.png)
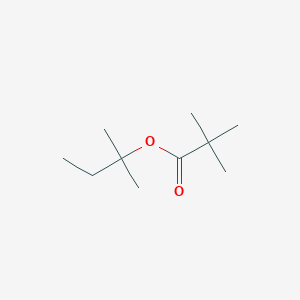
![3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14379879.png)
